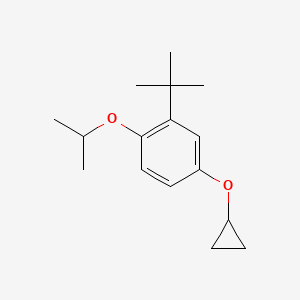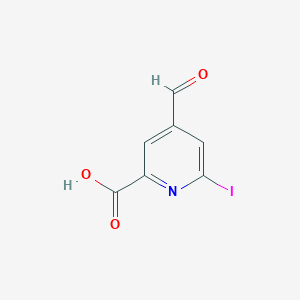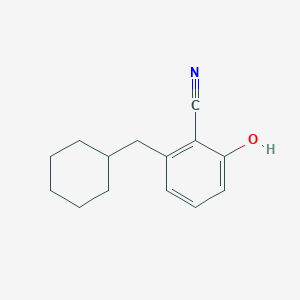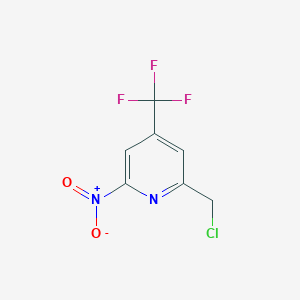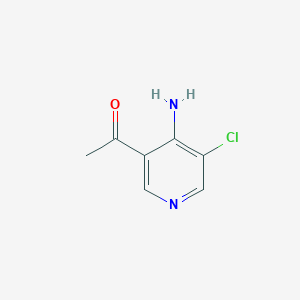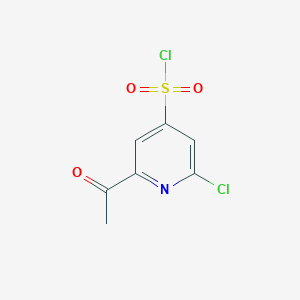
2-Acetyl-6-chloropyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-chloropyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of an acetyl group, a chloropyridine ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride typically involves the chlorination of 2-acetylpyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as phosphorus trichloride and sulfuryl chloride. The process can be summarized as follows:
Chlorination: 2-Acetylpyridine is treated with phosphorus trichloride to introduce the chlorine atom at the 6-position of the pyridine ring.
Sulfonylation: The chlorinated intermediate is then reacted with sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing by-products.
化学反応の分析
Types of Reactions: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The chloropyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed by coupling reactions.
科学的研究の応用
2-Acetyl-6-chloropyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloropyridine ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo various transformations depending on the reaction conditions.
類似化合物との比較
2-Acetyl-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Chloropyridine-4-sulfonyl chloride: Lacks the acetyl group, limiting its applications in certain synthetic routes.
2-Acetyl-6-bromopyridine: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in coupling reactions.
Uniqueness: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (acetyl, chloropyridine, and sulfonyl chloride), making it a versatile intermediate for a wide range of chemical transformations and applications.
特性
分子式 |
C7H5Cl2NO3S |
|---|---|
分子量 |
254.09 g/mol |
IUPAC名 |
2-acetyl-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(14(9,12)13)3-7(8)10-6/h2-3H,1H3 |
InChIキー |
MHMYGLAKVOLBDU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
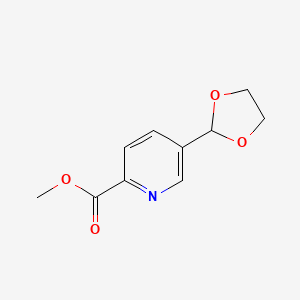

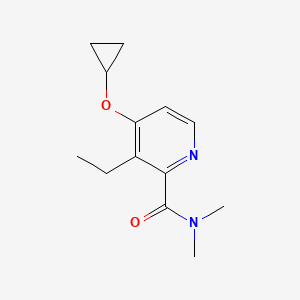
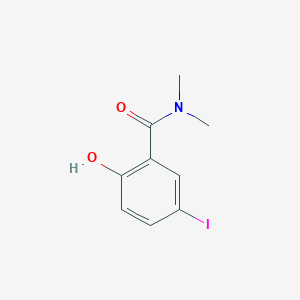
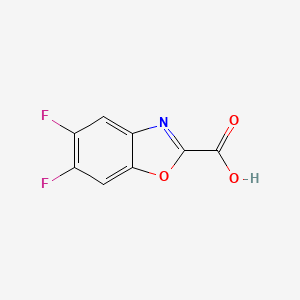

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
